Ethyl 2-azidobenzene-1-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azidobenzene-1-carboximidate is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is characterized by the presence of an azido group (-N₃) attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . Another method involves the Overman rearrangement, where carboximidates are formed as intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Pinner reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-azidobenzene-1-carboximidate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas and catalysts such as palladium on carbon are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of oxidized benzene derivatives.
Scientific Research Applications
Ethyl 2-azidobenzene-1-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of biological processes involving azido groups.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-azidobenzene-1-carboximidate involves the interaction of the azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings . This property makes it useful in bioconjugation and labeling studies. The molecular pathways involved include nucleophilic substitution and cycloaddition reactions .
Comparison with Similar Compounds
Ethyl 2-azidobenzene-1-carboximidate can be compared with other similar compounds such as:
Ethyl 2-azidobenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a carboximidate group.
Ethyl 2-azidobenzene-1-carboxamide: Contains a carboxamide group instead of a carboximidate group.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its versatility as an intermediate in organic synthesis.
Properties
CAS No. |
88279-06-5 |
---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-azidobenzenecarboximidate |
InChI |
InChI=1S/C9H10N4O/c1-2-14-9(10)7-5-3-4-6-8(7)12-13-11/h3-6,10H,2H2,1H3 |
InChI Key |
MHVOPTMPVLAAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.